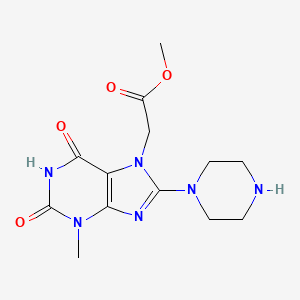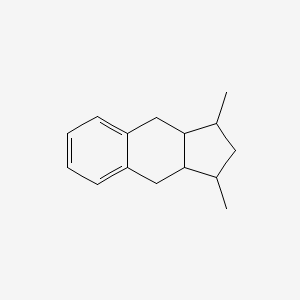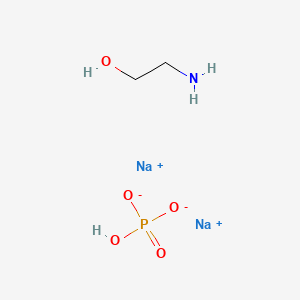
Disodium monoethanolamine phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium monoethanolamine phosphate is a chemical compound with the molecular formula C₂H₈NNa₂O₅P. It is a salt formed from monoethanolamine and phosphoric acid, and it is commonly used in various industrial and scientific applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium monoethanolamine phosphate can be synthesized by reacting monoethanolamine with phosphoric acid in the presence of sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of monoethanolamine to a solution of phosphoric acid and sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired product, which is subsequently purified through crystallization and filtration processes .
Analyse Chemischer Reaktionen
Types of Reactions: Disodium monoethanolamine phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphate derivatives.
Reduction: It can be reduced under specific conditions to yield simpler phosphates.
Substitution: It can participate in substitution reactions where the monoethanolamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed: The major products formed from these reactions include various phosphate esters and salts, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Disodium monoethanolamine phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a buffering agent in chemical reactions and analytical procedures.
Biology: Employed in the preparation of buffer solutions for biological assays and experiments.
Medicine: Utilized in pharmaceutical formulations as a stabilizing agent.
Industry: Applied in the manufacturing of detergents, cleaning agents, and water treatment chemicals .
Wirkmechanismus
The mechanism of action of disodium monoethanolamine phosphate involves its ability to act as a chelating agent, binding to metal ions and stabilizing them in solution. This property is particularly useful in preventing the precipitation of metal ions in various industrial and scientific applications. The molecular targets and pathways involved include the coordination of the phosphate group with metal ions, forming stable complexes .
Vergleich Mit ähnlichen Verbindungen
- Disodium hydrogen phosphate
- Monoethanolamine phosphate
- Sodium phosphate dibasic
Comparison: Disodium monoethanolamine phosphate is unique due to its dual functionality as both an amine and a phosphate compound. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its ability to form stable complexes with metal ions makes it particularly valuable in applications requiring metal ion stabilization .
Eigenschaften
CAS-Nummer |
53404-45-8 |
|---|---|
Molekularformel |
C2H8NNa2O5P |
Molekulargewicht |
203.04 g/mol |
IUPAC-Name |
disodium;2-aminoethanol;hydrogen phosphate |
InChI |
InChI=1S/C2H7NO.2Na.H3O4P/c3-1-2-4;;;1-5(2,3)4/h4H,1-3H2;;;(H3,1,2,3,4)/q;2*+1;/p-2 |
InChI-Schlüssel |
AGKKBTYZZODEIS-UHFFFAOYSA-L |
Kanonische SMILES |
C(CO)N.OP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


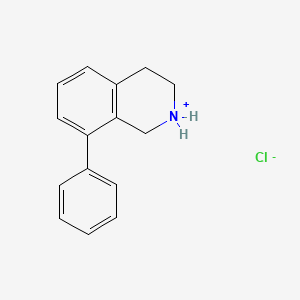
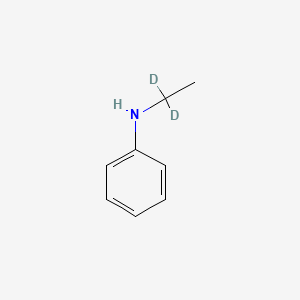
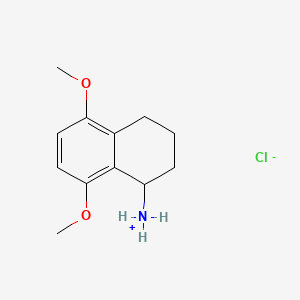
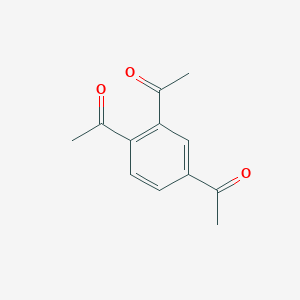
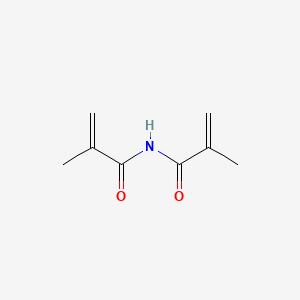


![zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride](/img/structure/B13769183.png)


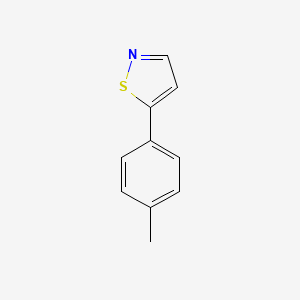
![N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid](/img/structure/B13769205.png)
